![molecular formula C14H17ClN4O B4600575 N-(3-chlorophenyl)-N'-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4600575.png)
N-(3-chlorophenyl)-N'-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea
Overview
Description
N-(3-chlorophenyl)-N'-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea is a useful research compound. Its molecular formula is C14H17ClN4O and its molecular weight is 292.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.1090889 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Anti-Cancer Applications
N-(3-chlorophenyl)-N'-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea, as part of pyrazole derivatives, has been studied for its potential applications in anti-cancer treatments. Pyrazole compounds, like those investigated by Thomas et al. (2019), have shown promise as anti-cancer agents through various mechanisms, including electronic structure modulation and molecular docking analyses. These compounds may act as photosensitizers in photovoltaic systems due to their substantial oscillator strength, indicating potential applications in cancer therapy through light-mediated treatments. Moreover, their significant first hyperpolarizabilities suggest their utility in nonlinear optical applications, potentially enhancing imaging techniques used in cancer diagnosis and treatment (Thomas et al., 2019).
Antimicrobial and Antifungal Potency
Research also explores the antimicrobial and antifungal capabilities of pyrazole-urea derivatives. Katariya et al. (2021) synthesized novel heterocyclic compounds that include pyrazoline and pyridine moieties, showing promising results against various cancer cell lines and pathogenic strains. These compounds exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential as bases for developing new antimicrobial agents to combat resistant microbial strains (Katariya et al., 2021).
Gelation Properties and Material Science Applications
In material science, the gelation properties of pyrazole-urea compounds have been investigated for their potential in creating tunable gels. Lloyd and Steed (2011) studied how different anions affect the rheology and morphology of hydrogels formed by similar urea derivatives. Their findings suggest that these compounds can be used to tailor the physical properties of gels, which could be beneficial in various applications, including drug delivery systems and soft robotics (Lloyd & Steed, 2011).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole-urea derivatives have been a subject of interest due to their potential applications in optoelectronics and photonic devices. Shkir et al. (2018) conducted a comprehensive study on a chalcone derivative, revealing its significant electro-optic properties, including high second and third-order NLO coefficients. These properties make such compounds suitable for use in optoelectronic device fabrications, such as in the development of new types of lasers, optical switches, and modulators (Shkir et al., 2018).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-3-pyrazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11(10-19-7-3-6-17-19)9-16-14(20)18-13-5-2-4-12(15)8-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXZMNEJYKFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC=C1)Cl)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


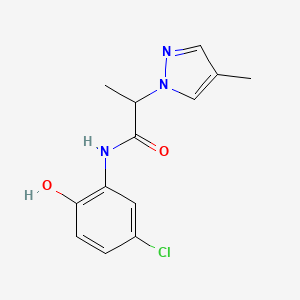
![4-METHYL-2-(PYRIDIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4600512.png)
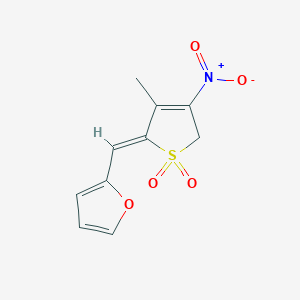
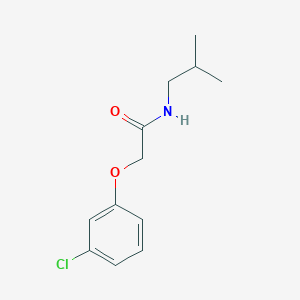
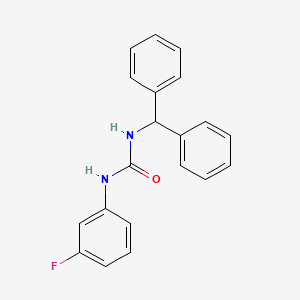
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B4600549.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B4600564.png)
![2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE](/img/structure/B4600572.png)
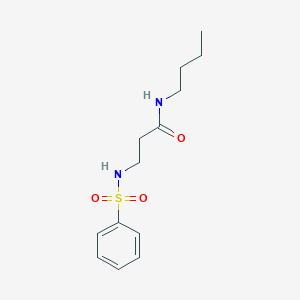
![N-(4-bromophenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4600577.png)
![N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4600579.png)

![DIETHYL 3-METHYL-5-[(2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4600587.png)
![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE](/img/structure/B4600593.png)
